N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
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Description
N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a useful research compound. Its molecular formula is C28H35N7O and its molecular weight is 485.636. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition
Result of Action
The result of the compound’s action is an increase in cholinergic transmission, due to the increased persistence of acetylcholine in the synaptic cleft . This can lead to various effects at the molecular and cellular levels, depending on the specific roles of the affected cholinergic neurons. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate some of the cognitive symptoms of the disease, as cholinergic deficits are a key feature of this condition .
Biochemical Analysis
Biochemical Properties
The compound (1s,3s)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide has been studied as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme have been used in the treatment of conditions like Alzheimer’s disease . The compound interacts with acetylcholinesterase, potentially inhibiting its activity and thereby influencing biochemical reactions .
Cellular Effects
In terms of cellular effects, (1s,3s)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide’s role as an acetylcholinesterase inhibitor suggests it could influence cell signaling pathways and gene expression . By inhibiting acetylcholinesterase, the compound could potentially increase the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby influencing neuronal signaling .
Molecular Mechanism
The molecular mechanism of action of (1s,3s)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide involves binding to the active site of acetylcholinesterase, inhibiting the enzyme’s activity . This inhibition could lead to changes in gene expression related to acetylcholine signaling .
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7O/c36-27(28-15-20-12-21(16-28)14-22(13-20)17-28)29-6-7-35-26-24(18-32-35)25(30-19-31-26)34-10-8-33(9-11-34)23-4-2-1-3-5-23/h1-5,18-22H,6-17H2,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWYAINYKIRPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.